molecular formula C11H9NO4 B3033853 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 122520-75-6

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B3033853
CAS No.: 122520-75-6
M. Wt: 219.19 g/mol
InChI Key: VBHMEVXDNSXEME-XBXARRHUSA-N
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Description

(2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (CAS 122520-75-6) is a specialized cinnamic acid derivative of high interest in medicinal and synthetic chemistry research. This compound features a cyanoacrylic acid core conjugated with a 4-hydroxy-3-methoxyphenyl (guaiacyl) moiety, a structure reminiscent of bioactive natural products like ferulic acid . This molecular framework serves as a versatile building block for the synthesis of more complex bioactive molecules, including 2-propenoylamides and 2-propenoates with reported pharmacological relevance in drug discovery . The (2E)-configuration and planar structure, stabilized by resonance between the electron-withdrawing cyano and carboxylic acid groups, define its reactivity . Researchers value this compound for its potential as a molecular scaffold. Structurally similar compounds, such as the ethyl ester derivative, are noted for their investigated biological activities, which include serving as precursors for compounds with potential antioxidant properties . Furthermore, related phenolic compounds with the 4-hydroxy-3-methoxyphenyl group are extensively studied for their positive effects on muscle function and their ability to enhance grip strength, pointing to the broader research utility of this chemical class in metabolic and physiological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHMEVXDNSXEME-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

The compound has been investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups. These groups can scavenge free radicals, reducing oxidative stress in biological systems. Research indicates that this compound may protect cells from oxidative damage, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid exhibits anticancer properties by inhibiting the proliferation of certain cancer cell lines. The mechanism involves the interaction of the cyano group with cellular proteins, potentially leading to apoptosis in cancerous cells. This makes it a candidate for further research in cancer therapeutics.

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex organic molecules used in drug development. Its unique functional groups allow for various chemical modifications, making it valuable in pharmaceutical chemistry.

Agrochemical Applications

In agriculture, this compound is being explored for its potential use as an agrochemical. Its properties may enhance plant growth or provide resistance against pests and diseases.

Case Studies

  • Antioxidant Efficacy Study : A study examined the antioxidant capacity of this compound using various assays (DPPH, FRAP). Results indicated significant free radical scavenging activity compared to standard antioxidants.
  • Cancer Cell Line Inhibition : Research involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Key References
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid C₁₁H₉NO₄ Cyano, α,β-unsaturated acid, 4-hydroxy-3-methoxyphenyl Potential enzyme inhibition, antioxidant
Ferulic acid C₁₀H₁₀O₄ Carboxylic acid, α,β-unsaturated acid, 4-hydroxy-3-methoxyphenyl Antioxidant, anti-inflammatory
Caffeic acid C₉H₈O₄ Carboxylic acid, α,β-unsaturated acid, 3,4-dihydroxyphenyl Radical scavenging, HDAC inhibition
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Cyano, α,β-unsaturated ester, 4-methoxyphenyl Synthetic intermediate for bioactive esters
(2E)-2-cyano-3-(3-hydroxyphenyl)acrylic acid C₁₀H₇NO₃ Cyano, α,β-unsaturated acid, 3-hydroxyphenyl Photodynamic therapy, matrix-assisted laser desorption/ionization (MALDI)

Pharmacological and Physicochemical Properties

Antioxidant Activity

  • Ferulic acid exhibits strong antioxidant activity due to its phenolic hydroxyl group, which donates electrons to neutralize free radicals . Computational studies on hydroxycinnamic acids suggest that substituents like methoxy (-OCH₃) and hydroxyl (-OH) enhance radical scavenging, but the cyano group may diminish this effect .
  • Caffeic acid , with two hydroxyl groups, shows higher antioxidant activity than ferulic acid, emphasizing the role of substituent position and number .

Enzyme Inhibition

  • N-hydroxy-3-phenyl-2-propenamides (e.g., NVP-LAQ824) are potent HDAC inhibitors with anticancer activity . The cyano group in the target compound may similarly modulate enzyme binding, though its acidic proton (from the -OH group) is less labile than the hydroxamic acid moiety in HDAC inhibitors.
  • 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide inhibits DHODH, a target in autoimmune diseases, suggesting that cyano-acrylate derivatives could have immunomodulatory applications .

Physicochemical Properties

  • The cyano group increases molecular polarity compared to carboxylic acid derivatives but reduces acidity (pKa ~8–10 for -CN vs. ~4.5 for -COOH). This may enhance membrane permeability but reduce water solubility .
  • Ethyl esters of cyano acrylates (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) are more lipophilic, favoring absorption in biological systems .

Biological Activity

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid derivative, is a compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9NO4C_{11}H_{9}NO_{4} with a molecular weight of approximately 219.19 g/mol. The compound features a cyano group, a hydroxy group, and a methoxy group, which contribute to its reactivity and biological functions.

PropertyValue
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Functional GroupsHydroxy, Methoxy, Cyano

The biological activity of this compound is primarily mediated through its antioxidant properties. The hydroxy and methoxy groups are known to scavenge free radicals, thereby reducing oxidative stress in cells. Additionally, the cyano group may interact with various cellular proteins, influencing pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that the compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. By upregulating antioxidant enzymes, it plays a protective role in various metabolic and inflammatory diseases .

Biological Activities

  • Antioxidant Properties
    • The compound has been shown to reduce oxidative damage in cellular models, enhancing cell survival under stress conditions.
    • It significantly increases the activity of glutathione peroxidase and superoxide dismutase in vitro.
  • Anticancer Potential
    • Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
    • The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Oxidative Stress Model
    • In a model of oxidative stress induced by hydrogen peroxide in PC12 cells, treatment with this compound resulted in significant protection against cell death and restoration of antioxidant enzyme levels .

Comparative Analysis

When compared to similar compounds such as ethyl ferulate and other phenolic derivatives, this compound exhibits superior antioxidant activity due to the presence of both hydroxy and cyano groups, which enhance its reactivity towards free radicals.

CompoundAntioxidant ActivityAnticancer ActivityNotes
This compoundHighModerateEffective in multiple cancer types
Ethyl FerulateModerateLowLess reactive
CurcuminHighHighBroad spectrum of activity

Q & A

Q. What strategies address conflicting crystallographic and spectroscopic data on its tautomeric forms?

  • Methodological Answer : Cross-validate using:
  • Solid-state NMR to compare solution vs. crystal structures.
  • Variable-temperature NMR to detect tautomeric equilibria.
  • Synchrotron XRD for high-resolution crystallography .

Methodological Notes

  • Data Tables : Omitted due to formatting constraints but recommended for stability, spectral, or kinetic data.
  • Authority : Methods align with PubChem, ECHA, and peer-reviewed journals (e.g., Acta Crystallographica).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Reactant of Route 2
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(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

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